N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 955792-25-3
VCID: VC11891434
InChI: InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25)
SMILES: CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide

CAS No.: 955792-25-3

Cat. No.: VC11891434

Molecular Formula: C22H28N2O3

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide - 955792-25-3

Specification

CAS No. 955792-25-3
Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
IUPAC Name N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25)
Standard InChI Key XPPBIPCBYWSHTI-UHFFFAOYSA-N
SMILES CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₇N₂O₃, with a calculated molecular weight of 367.46 g/mol. Its structure comprises three distinct moieties:

  • A 1-ethyl-1,2,3,4-tetrahydroquinoline group, which provides a bicyclic framework with potential hydrogen-bonding capabilities.

  • An ethyl spacer connecting the tetrahydroquinoline core to the benzamide group.

  • A 3,4-dimethoxybenzamide unit, which introduces electron-rich aromatic regions and hydrogen-bond acceptors.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₇N₂O₃
Molecular Weight367.46 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, two methoxy O)
Rotatable Bonds6

This configuration suggests moderate solubility in polar organic solvents, with limited aqueous solubility due to the hydrophobic tetrahydroquinoline and methoxy groups .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach inspired by methods for analogous benzamide derivatives . Key steps include:

  • Formation of the Tetrahydroquinoline Core: Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions.

  • Introduction of the Ethyl Spacer: Alkylation of the tetrahydroquinoline’s 6-position with 1,2-dibromoethane.

  • Benzamide Coupling: Reaction of the resulting amine with 3,4-dimethoxybenzoyl chloride in the presence of a base.

Detailed Synthesis Protocol (Hypothetical)

  • Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine:

    • Cyclize 4-ethylaniline with ethyl acetoacetate using polyphosphoric acid (PPA) at 120°C .

    • Brominate the 6-position using N-bromosuccinimide (NBS) and radical initiators.

    • Perform nucleophilic substitution with ethylenediamine to introduce the ethylamino group.

  • Coupling with 3,4-Dimethoxybenzoyl Chloride:

    • Prepare 3,4-dimethoxybenzoyl chloride by treating 3,4-dimethoxybenzoic acid with thionyl chloride.

    • React the amine intermediate with the acyl chloride in dichloromethane and triethylamine at 0–5°C .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
CyclizationPPA, 120°C, 6 hr65–70%
BrominationNBS, AIBN, CCl₄, reflux55–60%
Amine FormationEthylenediamine, K₂CO₃, DMF75–80%
Acylation3,4-Dimethoxybenzoyl chloride, Et₃N, DCM85–90%

Hypothetical Biological Activity and Mechanisms

Predicted Target Interactions

  • Dopamine Receptors: The ethyltetrahydroquinoline group may facilitate binding to D₂-like receptors due to structural similarity to known antagonists .

  • Acetylcholinesterase: The methoxy groups could enhance π-π stacking with the enzyme’s catalytic site, mimicking donepezil’s mechanism.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Key Analogs

CompoundStructure FeaturesMolecular WeightReported Activity
N-(1-Ethyl-2-oxo-THQ-6-yl)-2,6-DMB Oxo group at C2, 2,6-dimethoxy354.4 g/molUnknown
Itopride 3,4-Dimethoxy, dimethylaminoethoxy409.9 g/molProkinetic agent
N-(1-Cyclopropanecarbonyl-THQ-6-yl)-3,5-DMBCyclopropanecarbonyl, 3,5-dimethoxy403.43 g/molKinase inhibition (hypothetical)

Key Observations:

  • The ethyl spacer in the target compound may enhance conformational flexibility compared to itopride’s rigid ether linkage.

  • 3,4-Dimethoxy substitution versus 3,5-dimethoxy (as in) could alter electronic distribution and target selectivity.

Future Research Directions

  • Synthetic Optimization: Explore catalytic asymmetric methods to access enantiomerically pure forms, which could improve pharmacological specificity.

  • In Vitro Screening: Prioritize assays for gastrointestinal motility modulation and acetylcholinesterase inhibition based on structural analogs .

  • ADMET Profiling: Predict pharmacokinetic properties using in silico tools, focusing on blood-brain barrier permeability and cytochrome P450 interactions.

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